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molecular formula C10H13NO2 B1293841 Methyl 3-(phenylamino)propanoate CAS No. 21911-84-2

Methyl 3-(phenylamino)propanoate

Cat. No. B1293841
M. Wt: 179.22 g/mol
InChI Key: TWAMXXLZDQNMCF-UHFFFAOYSA-N
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Patent
US07157454B2

Procedure details

A mixture of 20 ml of aniline, 22 ml of methyl acrylate and 2 ml of acetic acid is refluxed for 8 hours. After concentrating the reaction mixture under vacuum, the resulting oil is distilled off under reduced pressure (b.p.=132° C. at 333.3 Pa and then b.p.=110° C. at 6.66 Pa). The product obtained is taken up in hexane and the precipitate formed is filtered off by suction. 25 g of the expected product are obtained.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]([O:12][CH3:13])(=[O:11])[CH:9]=[CH2:10].C(O)(=O)C>CCCCCC>[C:2]1([NH:1][CH2:10][CH2:9][C:8]([O:12][CH3:13])=[O:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
22 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture under vacuum
DISTILLATION
Type
DISTILLATION
Details
the resulting oil is distilled off under reduced pressure (b.p.=132° C. at 333.3 Pa
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off by suction

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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